molecular formula C5H8ClF2NO2 B2878716 3,3-Difluoropyrrolidine-2-carboxylic acid hydrochloride CAS No. 1881265-73-1

3,3-Difluoropyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B2878716
CAS No.: 1881265-73-1
M. Wt: 187.57
InChI Key: PMNLCMJBDMOXCF-UHFFFAOYSA-N
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Description

3,3-Difluoropyrrolidine-2-carboxylic acid hydrochloride is a fluorinated pyrrolidine derivative with the molecular formula C₅H₈ClF₂NO₂ and a molar mass of 187.57 g/mol . Its CAS number is 2940856-82-4, and it exists as a hydrochloride salt, enhancing its solubility in aqueous environments. The compound features a pyrrolidine ring substituted with two fluorine atoms at the 3-position and a carboxylic acid group at the 2-position. Fluorination at the 3,3-positions introduces conformational rigidity, making it valuable in medicinal chemistry for optimizing drug candidates' metabolic stability and binding affinity .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-difluoropyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2NO2.ClH/c6-5(7)1-2-8-3(5)4(9)10;/h3,8H,1-2H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNLCMJBDMOXCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1(F)F)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1881265-73-1
Record name 3,3-difluoropyrrolidine-2-carboxylic acid hydrochloride
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Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoropyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce carboxylic acids or ketones .

Scientific Research Applications

3,3-Difluoropyrrolidine-2-carboxylic acid hydrochloride is a fluorinated derivative of pyrrolidine that is of interest in medicinal chemistry. It has a molecular formula of C5H8ClF2NO2C_5H_8ClF_2NO_2 and a molecular weight of approximately 187.57 g/mol . The presence of two fluorine atoms at the 3-position of the pyrrolidine ring enhances its biological activity and alters its pharmacokinetic properties compared to non-fluorinated analogs.

Pharmaceutical Development

This compound serves as a building block in drug synthesis, particularly for developing inhibitors targeting specific enzymes involved in pharmaceutical applications. It acts as a potent inhibitor of dipeptidyl peptidase IV, an enzyme implicated in glucose metabolism and diabetes management. Structural modifications enhance selectivity and potency compared to traditional inhibitors. Preliminary studies suggest potential applications in treating various metabolic disorders due to its influence on peptide hormones.

Synthesis of Complex Molecules

This compound is essential for synthesizing complex molecules in pharmaceutical applications. The reactions involved are critical for creating compounds with desired therapeutic effects.

Enzyme Inhibition

Interaction studies have shown the ability of this compound to bind selectively to target enzymes. Techniques such as X-ray crystallography and enzyme kinetics are often employed in these studies. These studies are critical for understanding the pharmacodynamics of the compound and optimizing its therapeutic potential.

Structural Comparison Table

Structural similarities with this compound:

Compound NameStructural FeaturesUnique Aspects
4,4-Difluoropyrrolidine-2-carboxylic acidSimilar pyrrolidine structure with fluorine substitutionDifferent position of fluorine affects activity
Pyrrolidine-2-carboxylic acidNon-fluorinated analogLacks enhanced biological activity
3-Fluoropyrrolidine-2-carboxylic acidOne fluorine substitutionLower potency compared to 3,3-difluoro variant

These compounds illustrate how modifications in fluorine substitution can significantly impact biological activity and pharmacological profiles. The unique positioning of fluorine atoms in this compound contributes to its distinctive properties compared to other similar compounds.

Role of Fluorine Atoms

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. Fluorine substitution can enhance biological activity and modify pharmacokinetic properties.

Difluoromethylation

Difluoromethylation, the installation of a CF2HCF_2H group, is an area of interest, particularly for pharmaceutical relevance . The introduction of a difluoromethyl group can modulate lipophilicity and alter ADME (absorption, distribution, metabolism, and excretion) properties . Compounds bearing a CF2HCF_2H group can be better hydrogen-bond donors than their methylated counterparts .

Cautionary Statements

Precautionary statements regarding this compound include :

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
  • P264: Wash skin thoroughly after handling.
  • P270: Do not eat, drink or smoke when using this product.
  • P271: Use only outdoors or in a well-ventilated area.
  • P280: Wear protective gloves/protective clothing/eye protection/face protection.
  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.
  • P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.
  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
  • P330: Rinse mouth.
  • P332+P313: If skin irritation occurs: Get medical advice/attention.
  • P337+P313: If eye irritation persists: Get medical advice/attention.
  • P362: Take off contaminated clothing and wash before reuse.
  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.
  • P405: Store locked up.
  • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Pyrrolidine Derivatives

1-Boc-3,3-Difluoropyrrolidine-2-carboxylic Acid
  • Structure : Differs by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen.
  • Molecular Formula: C₁₀H₁₅F₂NO₄.
  • Molar Mass : 251.23 g/mol .
  • Key Differences : The Boc group increases lipophilicity and reduces acidity compared to the hydrochloride salt. This derivative is commonly used in synthetic intermediates to avoid unwanted side reactions during peptide coupling .
  • Price : $355.00 (research use) .
(S)-4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic Acid Hydrochloride
  • Structure : Features 4,4-difluoro substitution and additional methyl groups at the 3,3-positions.
  • Molecular Formula: C₇H₁₂ClF₂NO₂.
  • Molar Mass : 215.63 g/mol .
  • The 4,4-difluoro substitution alters ring puckering compared to 3,3-difluoro analogs .
3-(Trifluoromethyl)pyrrolidine-3-carboxylic Acid Hydrochloride
  • Structure : Contains a trifluoromethyl (-CF₃) group at the 3-position.
  • Molecular Formula: C₆H₈ClF₃NO₂.
  • CAS : 1235439-68-5 .
  • Key Differences : The -CF₃ group is more electronegative and bulkier than -F, influencing electronic effects and steric interactions in biological systems. This compound is explored in protease inhibitor studies .

Substituted Pyrrolidine Hydrochlorides

(2S,4R)-4-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic Acid Hydrochloride
  • Structure : Includes a benzyl group with a -CF₃ substituent at the 4-position.
  • Molecular Formula: C₁₄H₁₆ClF₃NO₂.
  • CAS : Multiple identifiers (e.g., 100354, A109005967) .
  • The -CF₃ group enhances metabolic resistance .
(2R,3S)-3-Fluoropyrrolidine-2-carboxylic Acid Hydrochloride
  • Structure: Monosubstituted with fluorine at the 3-position and stereochemical variation (2R,3S).
  • CAS : 2829292-54-6 .
  • Key Differences : Stereochemistry impacts biological activity; this compound is studied for chiral selectivity in enzyme inhibition .

Physicochemical and Commercial Comparison

Compound Name Molecular Formula Molar Mass (g/mol) CAS Number Price (Research Use) Key Features
3,3-Difluoropyrrolidine-2-carboxylic Acid HCl C₅H₈ClF₂NO₂ 187.57 2940856-82-4 Not listed High solubility, conformational rigidity
1-Boc-3,3-Difluoropyrrolidine-2-carboxylic Acid C₁₀H₁₅F₂NO₄ 251.23 1822567-84-9 $355.00 Boc protection, synthetic intermediate
(S)-4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic Acid HCl C₇H₁₂ClF₂NO₂ 215.63 1408076-44-7 Not listed Methyl groups enhance steric bulk
3-(Trifluoromethyl)pyrrolidine-3-carboxylic Acid HCl C₆H₈ClF₃NO₂ 224.59 1235439-68-5 Not listed -CF₃ improves metabolic stability

Research and Application Insights

  • Medicinal Chemistry: Fluorinated pyrrolidines are prioritized for their ability to mimic natural amino acids while resisting oxidative metabolism. For example, 3,3-difluoro analogs are used in SARS-CoV-2 3CL protease inhibitor studies (e.g., Ethacrynic acid derivatives in ) .
  • Synthetic Utility : Boc-protected derivatives (e.g., from ) are intermediates in peptide synthesis, enabling controlled deprotection .
  • Stability : Hydrochloride salts (e.g., Nicardipine Hydrochloride in ) generally exhibit improved acid stability, critical for oral drug formulations .

Biological Activity

3,3-Difluoropyrrolidine-2-carboxylic acid hydrochloride is a fluorinated derivative of pyrrolidine that has garnered significant interest in medicinal chemistry due to its notable biological activities. This compound serves as a potent inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and the regulation of insulin levels. The following sections will explore its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : CHClFNO
  • Molecular Weight : Approximately 187.57 g/mol
  • Structural Characteristics : The compound features two fluorine atoms at the 3-position of the pyrrolidine ring, which enhances its biological activity and alters pharmacokinetic properties compared to non-fluorinated analogs .

The primary mechanism of action for this compound is its inhibition of DPP-IV. This enzyme plays a critical role in the inactivation of incretin hormones, which are vital for glucose homeostasis. By inhibiting DPP-IV, this compound can enhance insulin secretion and improve glycemic control .

Inhibition of Dipeptidyl Peptidase IV (DPP-IV)

  • Potency : Research indicates that this compound exhibits enhanced selectivity and potency as a DPP-IV inhibitor compared to traditional inhibitors .
  • Implications for Diabetes Management : Its ability to modulate peptide hormones suggests potential applications in treating metabolic disorders such as type 2 diabetes .

Interaction Studies

Studies have demonstrated that this compound binds selectively to target enzymes, which is crucial for understanding its pharmacodynamics. Techniques such as molecular docking and enzyme kinetics are commonly employed to elucidate these interactions .

Comparative Analysis with Related Compounds

The following table highlights structural similarities and differences between this compound and other related compounds:

Compound NameStructural FeaturesUnique Aspects
4,4-Difluoropyrrolidine-2-carboxylic acidSimilar pyrrolidine structureDifferent position of fluorine affects activity
Pyrrolidine-2-carboxylic acidNon-fluorinated analogLacks enhanced biological activity
3-Fluoropyrrolidine-2-carboxylic acidOne fluorine substitutionLower potency compared to 3,3-difluoro variant

This comparative analysis illustrates how modifications in fluorine substitution can significantly impact biological activity and pharmacological profiles .

Case Studies and Research Findings

  • Diabetes Management : A study reported that the administration of a DPP-IV inhibitor similar to 3,3-difluoropyrrolidine led to improved insulin sensitivity and reduced blood glucose levels in diabetic models .
  • Metabolic Disorders : Preliminary investigations suggest that compounds with similar structures can influence lipid metabolism and have potential applications in obesity treatment .

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